An In-depth Technical Guide to the Chemical Properties of 4-Amino-N-methylbenzenesulfonamide
An In-depth Technical Guide to the Chemical Properties of 4-Amino-N-methylbenzenesulfonamide
Introduction
4-Amino-N-methylbenzenesulfonamide, a member of the sulfonamide class of compounds, is a significant molecule in medicinal chemistry and synthetic organic chemistry.[1] Sulfonamides, often referred to as "sulfa drugs," were among the first classes of effective antibacterial agents and continue to be a cornerstone in the development of various therapeutic agents.[1] This guide provides a comprehensive overview of the core chemical properties of 4-Amino-N-methylbenzenesulfonamide, offering foundational knowledge for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical characteristics, spectroscopic signature, reactivity, and safe handling protocols, grounding the discussion in established experimental data and methodologies.
Chemical Identity and Structure
Precise identification is paramount in chemical research. 4-Amino-N-methylbenzenesulfonamide is cataloged under CAS Number 1709-52-0 .[2] Its molecular structure is characterized by a central benzene ring substituted with an amino group and an N-methylsulfonamide group at the para (1,4) positions.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Source |
| IUPAC Name | 4-amino-N-methylbenzenesulfonamide | PubChem[2] |
| CAS Number | 1709-52-0 | PubChem[2] |
| Molecular Formula | C₇H₁₀N₂O₂S | PubChem[2] |
| Molecular Weight | 186.23 g/mol | PubChem[2] |
| InChI | InChI=1S/C7H10N2O2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,8H2,1H3 | PubChem[2] |
| InChIKey | OISQSDKFWKJEBA-UHFFFAOYSA-N | PubChem[2] |
| SMILES | CNS(=O)(=O)C1=CC=C(C=C1)N | PubChem[2] |
| Synonyms | N¹-Methylsulfanilamide, N-Methyl 4-aminobenzenesulfonamide | PubChem[2] |
digraph "4-Amino-N-methylbenzenesulfonamide_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="NH₂", pos="2.5,0!"]; C1 [label="C", pos="1.5,0!"]; C2 [label="C", pos="0.75,0.866!"]; C3 [label="C", pos="-0.75,0.866!"]; C4 [label="C", pos="-1.5,0!"]; C5 [label="C", pos="-0.75,-0.866!"]; C6 [label="C", pos="0.75,-0.866!"]; S1 [label="S", pos="-2.8,0!"]; O1 [label="O", pos="-3.3,1!"]; O2 [label="O", pos="-3.3,-1!"]; N2 [label="NH", pos="-4.0,0!"]; C7 [label="CH₃", pos="-5.0,0!"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- N1; C4 -- S1; S1 -- O1 [label="="]; S1 -- O2 [label="="]; S1 -- N2; N2 -- C7; }
Caption: Molecular structure of 4-Amino-N-methylbenzenesulfonamide.
Synthesis and Purification
The synthesis of 4-Amino-N-methylbenzenesulfonamide is typically achieved through the deprotection of an N-acylated precursor. This common strategy protects the reactive primary amine during the formation of the sulfonamide, preventing unwanted side reactions.
Synthetic Protocol: Acid-Catalyzed Hydrolysis
A widely used method involves the hydrolysis of N-methyl-4-(acetamido)benzenesulfonamide.[3] The acetyl group serves as an effective protecting group for the aniline nitrogen.
Experimental Protocol:
-
Dissolution: Dissolve N-methyl-4-(acetamido)benzenesulfonamide (1.6 g) in methanol (5 ml).
-
Acidification: Add 4N hydrochloric acid (7 ml) to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, evaporate the methanol under reduced pressure.
-
Neutralization & Extraction: Make the resulting residue basic by adding 1N sodium hydroxide. Extract the aqueous layer with ethyl acetate (30 ml).
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Final Product Isolation: Evaporate the solvent under reduced pressure to yield the final product, 4-Amino-N-methylbenzenesulfonamide.[3]
Caption: Synthesis workflow for 4-Amino-N-methylbenzenesulfonamide.
Physicochemical Properties
The physical state and solubility of a compound are critical for its application in drug formulation and synthetic reactions. 4-Amino-N-methylbenzenesulfonamide is a solid at room temperature.[4]
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical Form | Solid | Ambeed[4] |
| Melting Point | 110.9 °C - 112 °C | PrepChem.com[3] |
| Purity | ≥98% (typical) | Ambeed[4] |
| Storage Temperature | Room temperature, in dark place, under inert atmosphere | Ambeed[4] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The key functional groups—aromatic ring, primary amine, and N-methylsulfonamide—give rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic protons will appear as two doublets in the aromatic region (~6.6-7.8 ppm) due to the para-substitution pattern. A broad singlet for the amino (-NH₂) protons, a signal for the sulfonamide N-H proton, and a singlet or doublet for the N-methyl (-CH₃) group would also be present.
-
¹³C NMR: The carbon NMR spectrum will display four signals for the aromatic carbons due to symmetry, and one signal for the methyl carbon.[2] The chemical shifts are influenced by the electronic effects of the amino and sulfonamide substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups. The spectrum of a typical arylsulfonamide shows characteristic absorption bands.[5]
-
N-H Stretching: Asymmetric and symmetric stretching vibrations for the primary amino group (-NH₂) are expected in the range of 3300-3500 cm⁻¹. A single N-H stretch for the secondary sulfonamide is also expected in this region.
-
S=O Stretching: Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the sulfonyl (SO₂) group typically appear in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively.[5][6]
-
S-N Stretching: The stretch for the sulfur-nitrogen bond is generally found around 900 cm⁻¹.[5]
-
Aromatic C=C Stretching: Medium to weak bands appear in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
-
Molecular Ion: For 4-Amino-N-methylbenzenesulfonamide, the molecular ion peak (M⁺) is expected at an m/z of approximately 186.23.
-
Fragmentation: Common fragmentation patterns for sulfonamides involve the cleavage of the S-N bond and the S-C (aryl) bond. A significant fragment observed in the GC-MS data for this compound is at m/z 156, corresponding to the loss of the methylamino group.[2]
Chemical Reactivity
The reactivity of 4-Amino-N-methylbenzenesulfonamide is dictated by its primary functional groups: the aromatic amine and the sulfonamide moiety.
-
Aromatic Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions common to anilines. These include diazotization, acylation, alkylation, and condensation reactions. This site is often the target for chemical modification to create derivatives with altered biological activity.
-
Sulfonamide Group: The proton on the sulfonamide nitrogen is weakly acidic and can be removed by a strong base. The sulfonamide group itself is generally stable but can be involved in coordination with metal ions.
Safety and Handling
Proper handling of all chemicals is crucial to ensure laboratory safety. 4-Amino-N-methylbenzenesulfonamide is classified with specific hazards that require appropriate precautions.
Table 3: GHS Hazard and Precautionary Information
| Category | Information | Source |
| Pictogram | GHS07 (Exclamation Mark) | Ambeed, PubChem[2][4] |
| Signal Word | Warning | Ambeed, PubChem[2][4] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Ambeed, PubChem[2][4] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Ambeed, PubChem[2][4] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side shields or goggles.[7]
-
Skin Protection: Wear protective gloves and clothing.[7]
-
Respiratory Protection: Use an approved respirator if exposure limits are exceeded or if irritation is experienced.[7]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep in a dark place under an inert atmosphere.[4]
Conclusion
4-Amino-N-methylbenzenesulfonamide is a well-defined chemical entity with established properties. Its synthesis is straightforward, and its structure can be unequivocally confirmed through standard spectroscopic techniques. An understanding of its physicochemical properties, reactivity, and safety protocols is essential for its effective and safe use in research and development, particularly in the fields of medicinal chemistry and materials science where the sulfonamide scaffold remains a privileged structure.
References
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Cleveland Clinic. (2023, July 14). Sulfa Allergy: Symptoms & Drugs To Avoid. Retrieved from [Link]
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ASCIA. (n.d.). Sulfonamide Antibiotic Allergy. Retrieved from [Link]
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Khan, D. A., & Knowles, S. R. (2019). Sulfonamide Hypersensitivity: Fact and Fiction. The Journal of Allergy and Clinical Immunology: In Practice. Retrieved from [Link]
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DermNet NZ. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. Retrieved from [Link]
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NHS Specialist Pharmacy Service. (2024, October 2). Managing medicines for people with sulfonamide allergy. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of N-methyl-4-(amino)benzenesulfonamide. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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SpectraBase. (n.d.). N-(4-Aminophenyl)-4-methylbenzenesulfonamide - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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NIST WebBook. (n.d.). 4-Amino-6-methyl-1,3-benzenedisulfonamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Retrieved from [Link]
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ResearchGate. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions. Retrieved from [Link]
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European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Amino-benzenesulfonamide - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
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PubChem. (n.d.). N-Methylbenzenesulfonamide. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... Retrieved from [Link]
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Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzenesulfonamide, 4-methyl-. Retrieved from [Link]
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PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. Retrieved from [Link]
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MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzenesulfonic acid, 4-amino-. Retrieved from [Link]
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